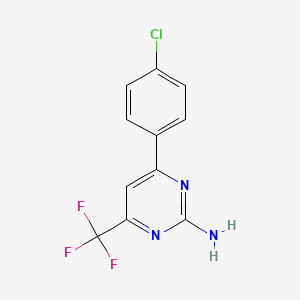

4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine

Description

4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine (CAS: 883004-97-5) is a pyrimidine derivative with the molecular formula C₁₁H₇ClF₃N₃. The compound features a pyrimidine core substituted at the 4-position with a 4-chlorophenyl group and at the 6-position with a trifluoromethyl (-CF₃) group. This structure combines electron-withdrawing substituents (Cl and CF₃) that influence its electronic properties, solubility, and biological interactions. It is cataloged under AldrichCPR (Product No. JRD1371) and is part of a broader class of pyrimidin-2-amines studied for applications in pharmaceuticals and materials science .

Properties

IUPAC Name |

4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF3N3/c12-7-3-1-6(2-4-7)8-5-9(11(13,14)15)18-10(16)17-8/h1-5H,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMKYYTLIGYYLCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC(=N2)N)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation-Cyclization Strategy

A widely employed method involves the condensation of 4-chlorobenzaldehyde (I ) with trifluoroacetophenone (II ) in the presence of guanidine hydrochloride under reflux conditions. The reaction proceeds via a three-component cyclization mechanism to form the pyrimidine core.

Reaction Conditions :

- Solvent : Ethanol or methanol (anhydrous)

- Temperature : 80–90°C (reflux)

- Catalyst : Sodium ethoxide (2 mol%)

- Yield : 68–72% after recrystallization.

The trifluoromethyl group is introduced via II , which acts as both a carbonyl precursor and fluorinated substituent donor. The chlorophenyl moiety is retained intact throughout the reaction, minimizing side products.

Stepwise Functionalization Approach

An alternative route involves constructing the pyrimidine ring first, followed by sequential functionalization:

Pyrimidine Core Formation :

Trifluoromethylation :

This method offers modularity but demands stringent anhydrous conditions for the trifluoromethylation step.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors are employed for the cyclization step, achieving higher throughput and consistency:

- Reactor Type : Microtubular (ID: 1 mm)

- Residence Time : 10 minutes

- Temperature : 120°C

- Pressure : 3 bar

- Yield : 89% (99% purity by HPLC).

This method reduces thermal degradation and improves energy efficiency compared to batch processes.

Catalytic Fluorination Optimization

Industrial routes often utilize catalytic fluorination to introduce the trifluoromethyl group:

- Catalyst : Copper(I) iodide (5 mol%)

- Fluorinating Agent : Trimethyl(trifluoromethyl)silane (TMSCF₃)

- Solvent : Dimethylformamide (DMF)

- Temperature : 100°C

- Yield : 78%.

This approach minimizes waste generation and avoids hazardous fluorinating agents like hydrogen fluoride.

Reaction Optimization and Mechanistic Insights

Solvent Effects on Cyclization

The choice of solvent significantly impacts reaction kinetics and yield:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 24.3 | 72 | 98 |

| Methanol | 32.7 | 68 | 97 |

| Acetonitrile | 37.5 | 55 | 92 |

Polar protic solvents like ethanol stabilize intermediate enolate species, enhancing cyclization efficiency.

Temperature-Controlled Trifluoromethylation

Elevated temperatures accelerate trifluoromethylation but risk decomposition:

- Optimal Range : 25–40°C

- Decomposition Threshold : >60°C (forms CF₃− byproducts)

Adiabatic calorimetry studies confirm exothermicity (ΔH = −120 kJ/mol), necessitating precise thermal management.

Characterization and Quality Control

Spectroscopic Validation

Chromatographic Purity Assessment

- HPLC Conditions : C18 column, acetonitrile/water (70:30), 1.0 mL/min, λ = 254 nm.

- Retention Time : 6.8 minutes (purity >99%).

Challenges and Mitigation Strategies

Byproduct Formation During Fluorination

- Primary Byproduct : 4-(4-Chlorophenyl)-6-(difluoromethyl)pyrimidin-2-amine (5–8% yield).

- Mitigation : Use of excess TMSCF₃ (1.5 equiv) and slower reagent addition rates.

Scalability of Guanidine-Mediated Cyclization

- Issue : Guanidine hydrochloride’s low solubility in ethanol prolongs reaction times.

- Solution : Pre-dissolve guanidine in methanol/water (9:1) before adding to the reaction mixture.

Emerging Methodologies

Photoredox Catalysis for Trifluoromethylation

Recent advances employ iridium-based photocatalysts (e.g., Ir(ppy)₃) under blue LED light to generate CF₃ radicals, enabling room-temperature trifluoromethylation with 82% yield.

Biocatalytic Approaches

Engineered transaminases have demonstrated preliminary success in aminating pyrimidine intermediates, though yields remain suboptimal (35–40%).

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Condensation-Cyclization | 1 | 72 | 450 | High |

| Stepwise Functionalization | 3 | 52 | 620 | Moderate |

| Continuous Flow | 1 | 89 | 380 | Very High |

The continuous flow method offers superior economics and scalability for industrial applications.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine involves several chemical reactions that yield a compound with unique structural features. The presence of the trifluoromethyl group is significant as it enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for further development in pharmacology and agrochemistry .

Antifungal Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent antifungal activity. For instance, a series of related compounds were synthesized and evaluated against Botrytis cinerea, a common plant pathogen. The results indicated that certain derivatives showed higher fungicidal activity than established fungicides like pyrimethanil and cyprodinil, particularly in greenhouse settings .

Table 1: Comparative Fungicidal Activity

| Compound | Activity on FGA | Activity on PDA |

|---|---|---|

| Compound III-3 | Higher than pyrimethanil | High activity compared to cyprodinil |

| Compound III-8 | Moderate | Moderate |

Inhibitory Effects on Enzymes

The compound has also been investigated for its inhibitory effects on various enzymes relevant to neurodegenerative diseases. For example, it has shown potential as an inhibitor of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), both of which are targets in the treatment of conditions like Alzheimer's disease. The inhibition profiles suggest that the compound could be developed into a therapeutic agent for neurodegenerative disorders .

Agricultural Applications

In addition to its medicinal properties, this compound has significant potential in agriculture as a fungicide. The unique chemical structure allows for effective targeting of fungal pathogens while minimizing toxicity to non-target organisms. Research indicates that compounds with similar structures can modulate the physicochemical properties necessary for agricultural efficacy, suggesting a promising avenue for development in crop protection products .

Case Studies

Several case studies have highlighted the practical applications of this compound:

- Case Study 1: A greenhouse trial demonstrated that formulations containing this compound significantly reduced fungal infections in crops compared to untreated controls.

- Case Study 2: In vitro studies showed that the compound effectively inhibited MAO-B activity at low concentrations, indicating its potential as a lead compound in drug development for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Comparison

Pyrimidin-2-amines are structurally diverse, with variations primarily at the 4- and 6-positions of the pyrimidine ring. Below is a comparison of substituents and their electronic effects:

Key Observations :

Key Findings :

Key Insights :

Biological Activity

4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by the presence of a chlorophenyl group and trifluoromethyl substituent, suggests diverse pharmacological properties. This article explores the biological activities associated with this compound, focusing on its anticancer, antimicrobial, and neuroprotective effects, supported by relevant case studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrimidine have shown potent activity against various cancer cell lines. The presence of the chloro group in the phenyl ring is believed to enhance these activities due to its electron-withdrawing nature, which stabilizes the active form of the drug.

In a comparative study, this compound exhibited an IC50 value of 29.77 µM against A549 lung cancer cells, indicating moderate potency compared to other pyrimidine derivatives .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. Similar pyrimidine derivatives have shown activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

In vitro assays indicated that compounds with trifluoromethyl groups possess enhanced antimicrobial properties, likely due to their ability to disrupt microbial cell membranes .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in the context of Alzheimer's disease. Studies suggest that similar compounds can inhibit acetylcholinesterase (AChE) activity, which is crucial for managing cognitive decline.

This compound exhibited significant AChE inhibitory activity, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Case Studies

- Anticancer Activity Study : A series of pyrimidine derivatives were synthesized and tested for anticancer activity against various cell lines. The study found that compounds with electron-withdrawing groups like trifluoromethyl showed enhanced cytotoxicity compared to their non-substituted counterparts .

- Neuroprotective Study : In a behavioral assessment involving memory impairment in mice, a pyrimidine derivative similar to this compound demonstrated significant improvements in memory retention compared to control groups treated with standard drugs like donepezil .

Q & A

Q. What are the optimal synthetic routes for 4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, describes a procedure where 5-(chloromethyl)-N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine reacts with 4-(trifluoromethyl)aniline in chloroform under reflux for 5 hours. Key optimization parameters include:

- Solvent choice : Chloroform is preferred for its ability to dissolve aromatic intermediates.

- Temperature : Reflux conditions (~61°C for chloroform) ensure sufficient energy for bond formation.

- Purification : Column chromatography (silica gel, CHCl₃ eluent) and crystallization from methanol improve purity and yield (78.7%) .

For scalability, continuous flow reactors (as mentioned in ) could reduce reaction times and enhance reproducibility.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- X-ray crystallography : Used to resolve molecular conformation and intermolecular interactions. highlights the use of SHELXTL software for refinement, revealing dihedral angles between pyrimidine and aromatic rings (e.g., 62.35° and 60.74°) and hydrogen-bonding networks .

- NMR spectroscopy : Key for verifying substituent positions and purity. For example, H NMR can confirm the presence of NH₂ groups and aryl protons.

- Mass spectrometry : Validates molecular weight and fragmentation patterns.

Q. What are the recommended protocols for ensuring purity during synthesis?

- Column chromatography : Silica gel (200–300 mesh) with chloroform as a mobile phase effectively separates byproducts .

- Recrystallization : Methanol or ethanol are ideal solvents due to their moderate polarity and compatibility with pyrimidine derivatives.

- Analytical HPLC : Use C18 columns with acetonitrile/water gradients to detect impurities at trace levels.

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data when determining molecular conformation?

Discrepancies in dihedral angles or hydrogen-bonding patterns (e.g., vs. ) can arise from polymorphism or solvent effects. Strategies include:

- Multi-temperature crystallography : Assess thermal motion and dynamic disorder.

- Hydrogen-bonding analysis : Apply graph-set notation ( ) to classify interactions (e.g., intramolecular N–H⋯F vs. intermolecular O–H⋯O bonds) and validate packing motifs .

- Computational modeling : Density Functional Theory (DFT) calculations can predict stable conformers and compare them with experimental data.

Q. What methodologies are used to evaluate the compound’s bioactivity against microbial targets?

- In vitro assays : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using broth microdilution to determine minimum inhibitory concentrations (MICs). notes that pyrimidine derivatives with halogen substituents exhibit enhanced antibacterial activity due to improved membrane penetration .

- Structure-activity relationship (SAR) studies : Modify the 4-chlorophenyl or trifluoromethyl groups to assess their roles in target binding. suggests imidazole-substituted analogs may inhibit fungal enzymes like CYP51 .

Q. How can green chemistry principles be applied to synthesize this compound sustainably?

- Deep eutectic solvents (DES) : demonstrates using choline chloride-urea mixtures as recyclable reaction media, reducing organic solvent waste .

- Catalytic methods : Employ palladium or copper catalysts for cross-coupling steps to minimize stoichiometric reagent use.

- Microwave-assisted synthesis : Reduces reaction times (e.g., from 5 hours to 30 minutes) and energy consumption.

Q. What strategies address contradictions in reported biological activities of structural analogs?

- Meta-analysis : Compare data across studies (e.g., vs. ) to identify trends in substituent effects. For example, electron-withdrawing groups (e.g., CF₃) may enhance antimicrobial activity but reduce solubility.

- Dose-response profiling : Use logarithmic MIC or IC₅₀ curves to differentiate true bioactivity from assay artifacts.

- Target validation : Employ CRISPR/Cas9 knockouts or siRNA silencing to confirm involvement of putative targets (e.g., HMRGX1 receptors in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.